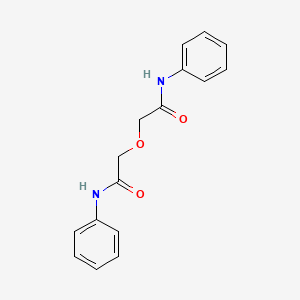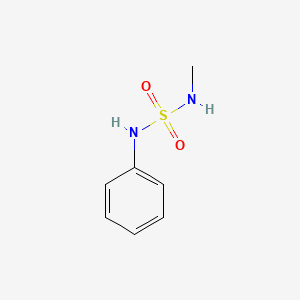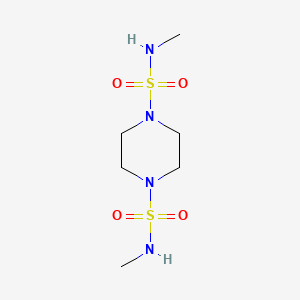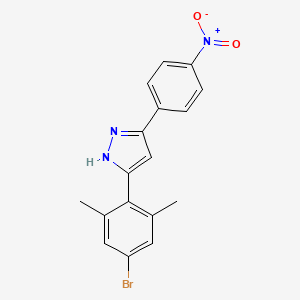![molecular formula C17H23N3O3 B3825268 1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825268.png)
1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of specific enzymes that are involved in cancer cell proliferation. The compound targets the DNA replication process and prevents cancer cells from dividing. This mechanism of action has been studied extensively, and it has shown promising results in pre-clinical trials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied extensively. The compound has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high selectivity towards cancer cells, low toxicity, and well-studied mechanism of action. However, there are also limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further optimize the synthesis method to increase the yield of the compound. Another direction is to study the compound's potential as a treatment for other diseases besides cancer. Additionally, the compound's mechanism of action could be further studied to gain a deeper understanding of its anti-cancer properties. Finally, the compound could be studied in combination with other drugs to determine its potential as a combination therapy for cancer.
In conclusion, 1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that has shown promising results in the field of scientific research. Its unique properties make it a valuable tool for studying cancer and developing new drugs for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and potential as a treatment for other diseases.
Scientific Research Applications
1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has shown potential as an anti-cancer agent, and its mechanism of action has been studied extensively. It has also been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-tert-butyl-5-[[4-(dimethylamino)phenyl]methyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)20-15(22)13(14(21)18-16(20)23)10-11-6-8-12(9-7-11)19(4)5/h6-9,13H,10H2,1-5H3,(H,18,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMMILPOPUOHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(C(=O)NC1=O)CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-[4-(dimethylamino)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825234.png)
![N-(2-methylphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825238.png)

![5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825252.png)
![N,1-diethyl-3,5-dimethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxamide](/img/structure/B3825260.png)
![5-[4-(dimethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825267.png)
![2-{[2-(diethylamino)ethyl]thio}-5-(diphenylmethyl)-4,6(1H,5H)-pyrimidinedione](/img/structure/B3825275.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)